Methyl 2-fluoro-5-methoxy-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-5-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methoxy group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-5-methoxy-3-methylbenzoate typically involves the esterification of 2-fluoro-5-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium amide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: 2-fluoro-5-methoxy-3-methylbenzoic acid or 2-fluoro-5-methoxy-3-methylbenzaldehyde.
Reduction: 2-fluoro-5-methoxy-3-methylbenzyl alcohol or 2-fluoro-5-methoxy-3-methylbenzene.
Substitution: 2-amino-5-methoxy-3-methylbenzoate or 2-thio-5-methoxy-3-methylbenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-5-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 2-fluoro-5-methoxy-3-methylbenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom can enhance the compound’s binding affinity to its target, while the methoxy and methyl groups can influence its solubility and overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-fluoro-5-methylbenzoate
- Methyl 2-fluoro-3-methoxybenzoate
- Methyl 3-fluoro-5-methoxybenzoate
Comparison: Methyl 2-fluoro-5-methoxy-3-methylbenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to its similar compounds. For example, the presence of the methoxy group at the 5-position can enhance its electron-donating properties, making it more reactive in certain chemical reactions.
Eigenschaften
Molekularformel |
C10H11FO3 |
---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
methyl 2-fluoro-5-methoxy-3-methylbenzoate |
InChI |
InChI=1S/C10H11FO3/c1-6-4-7(13-2)5-8(9(6)11)10(12)14-3/h4-5H,1-3H3 |
InChI-Schlüssel |
SZQKTHSNNRDWSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.